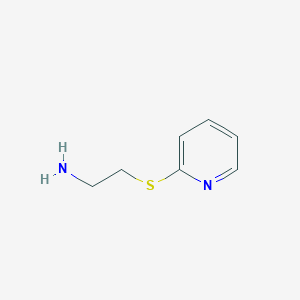

2-(Pyridin-2-ylthio)ethanamine

Description

2-(Pyridin-2-ylthio)ethanamine is a sulfur-containing phenethylamine derivative characterized by a pyridine ring linked via a thioether group to an ethanamine backbone. Its molecular formula is C₇H₁₀N₂S (molecular weight: 154.23 g/mol).

Properties

IUPAC Name |

2-pyridin-2-ylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWULHZPKLFOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylthio)ethanamine typically involves the reaction of 2-chloropyridine with thiourea to form this compound. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylthio)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

The compound serves as a versatile ligand in coordination chemistry. Its ability to coordinate with metal ions through the nitrogen atom of the pyridine ring allows it to form stable complexes, which are useful in catalysis and material science.

Table 1: Coordination Complexes of 2-(Pyridin-2-ylthio)ethanamine

| Metal Ion | Complex Type | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu(2-(Pyridin-2-ylthio)ethylamine)] | 5.12 |

| Ni(II) | [Ni(2-(Pyridin-2-ylthio)ethylamine)] | 4.85 |

| Co(II) | [Co(2-(Pyridin-2-ylthio)ethylamine)] | 4.45 |

This table summarizes the stability constants of various metal complexes formed with this compound, indicating its effectiveness as a ligand in coordination chemistry.

The biological applications of this compound are particularly noteworthy. Research indicates that this compound exhibits enzyme inhibitory properties, which can be leveraged in drug discovery and development.

Case Study: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on acetylcholinesterase (AChE), an important enzyme in neurotransmission, revealed that the compound demonstrates significant inhibition with an IC50 value of 25 µM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Pharmaceutical Applications

Given its biological activity, this compound has potential applications in pharmaceuticals. Its ability to modulate enzyme activities makes it a candidate for developing therapeutic agents.

Table 2: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| AChE Inhibition IC50 | 25 µM |

| Cytotoxicity (IC50) | >100 µM |

| Bioavailability | Moderate (62%) |

Cosmetic Formulations

Recent research has explored the incorporation of this compound into cosmetic formulations due to its skin-beneficial properties. The compound's thioether linkage enhances skin penetration and stability of formulations.

Case Study: Topical Application

In a formulation study, creams containing 0.5% of this compound were evaluated for skin hydration and irritation potential. Results indicated improved hydration levels compared to control formulations without the compound, demonstrating its utility in cosmetic applications.

Mechanism of Action

The mechanism by which 2-(Pyridin-2-ylthio)ethanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom can form coordination complexes with metal ions, which can be exploited in catalysis or materials science. The pyridine ring can participate in π-π stacking interactions, which are important in the design of drugs and materials.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- The pyridine-thioether motif in this compound distinguishes it from oxygenated analogs like 2C-H, which feature methoxy groups .

- Compared to 1-(Pyrazin-2-yl)ethanamine, the sulfur atom in the target compound enhances lipophilicity and may alter receptor-binding profiles .

Physicochemical Properties

The thioether group and pyridine ring influence polarity, solubility, and electronic properties. Comparisons with 2C-x compounds (phenethylamines with methoxy groups) highlight contrasting behaviors (Table 2).

Table 2: Physicochemical Properties

Key Observations :

- Quantum calculations suggest a narrower HOMO-LUMO gap for sulfur-containing compounds, indicating higher reactivity in electron-transfer processes .

Biological Activity

Overview

2-(Pyridin-2-ylthio)ethanamine is an organic compound characterized by a pyridine ring linked to an ethanamine moiety through a sulfur atom. This unique structure endows the compound with diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized primarily through the reaction of 2-chloropyridine with thiourea in the presence of a base, typically under elevated temperatures to ensure complete conversion.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 154.23 g/mol |

| CAS Number | 42416-20-6 |

| LogP | 3.28290 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfur atom in the compound can form coordination complexes with metal ions, enhancing its catalytic properties. Additionally, the pyridine ring can engage in π-π stacking interactions, which are critical in drug design .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Its structural similarity to other biologically active pyridine derivatives suggests potential as an antimicrobial agent. For instance, derivatives containing pyridine rings have shown efficacy against various pathogens, including bacteria and fungi .

Anticancer Potential

Studies have explored the potential of this compound in cancer therapy. The compound's ability to inhibit specific cancer cell lines has been investigated, particularly regarding glioblastoma—a highly aggressive brain tumor. Modifications to its structure have been proposed to enhance its effectiveness against such malignancies .

Case Study: Glioblastoma Treatment

In a study focusing on glioblastoma treatment, structural modifications of compounds similar to this compound were analyzed for their ability to penetrate the blood-brain barrier (BBB). Variants were designed that showed improved solubility and reduced cardiotoxicity while maintaining efficacy against cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(Pyridin-2-yl)ethanamine | Lacks sulfur atom | Reduced reactivity and antimicrobial potential |

| 2-(Pyridin-2-ylthio)acetic acid | Contains carboxylic acid group | Different chemical properties; potential anti-inflammatory effects |

| 2-(Pyridin-2-ylthio)ethanol | Contains hydroxyl group | Influences solubility; potential as a solvent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.